4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol
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Overview
Description
4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol is a chiral compound with significant interest in various scientific fields. Its molecular formula is C9H12FNO2, and it has a molecular weight of 185.2 g/mol . The compound contains both an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol can be achieved through several methods. One common approach involves the palladium-catalyzed opening of the oxirane ring of 3,4-epoxy-1-butene with an imine, followed by further chemical transformations to introduce the fluorine and hydroxyl groups . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its chiral nature, which can lead to specific interactions with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol can be compared with other similar compounds, such as:
(1R,2S)-1-amino-2-hydroxypropyl]-3-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
(1R,2S)-1-amino-2-hydroxypropyl]-3-bromophenol: Similar structure but with a bromine atom instead of fluorine.
(1R,2S)-1-amino-2-hydroxypropyl]-3-iodophenol: Similar structure but with an iodine atom instead of fluorine. The uniqueness of this compound lies in its specific interactions and reactivity due to the presence of the fluorine atom, which can influence its chemical and biological properties
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
InChI Key |
GSUPQKXDKROARR-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=C(C=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)O)F)N)O |
Origin of Product |
United States |
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